
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl-, also known as 2,6-dimethylacetophenone, is an organic compound with the molecular formula C16H16O. This compound is characterized by the presence of a phenyl group and a 2,6-dimethylphenyl group attached to a central ethanone moiety. It is a solid at room temperature and is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene (xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
2,6-dimethylbenzene+acetyl chlorideAlCl32,6-dimethylacetophenone+HCl
Industrial Production Methods
In industrial settings, the production of Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, dyes, and polymers due to its aromatic properties.
作用機序
The mechanism of action of Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its aromatic rings allow it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Acetophenone: Similar structure but lacks the 2,6-dimethyl substitution.
2,4-Dimethylacetophenone: Similar structure with methyl groups at different positions on the aromatic ring.
Benzophenone: Contains two phenyl groups attached to a central carbonyl group.
Uniqueness
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- is unique due to the presence of both phenyl and 2,6-dimethylphenyl groups, which confer distinct chemical and physical properties. The 2,6-dimethyl substitution enhances its steric hindrance and electronic effects, influencing its reactivity and interactions with other molecules.
特性
CAS番号 |
868705-04-8 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
2-(2,6-dimethylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C16H16O/c1-12-7-6-8-13(2)15(12)11-16(17)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3 |
InChIキー |
ORXWZKKYZBGIAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


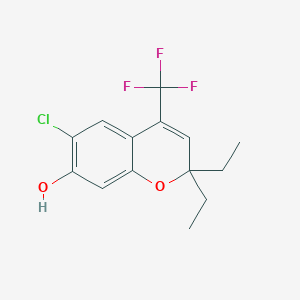
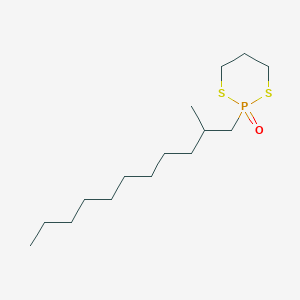
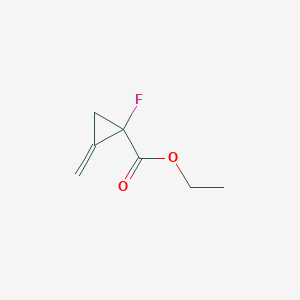
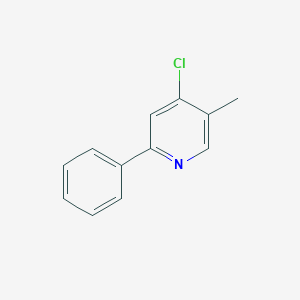
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
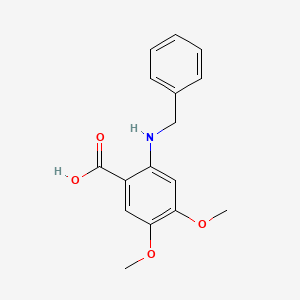
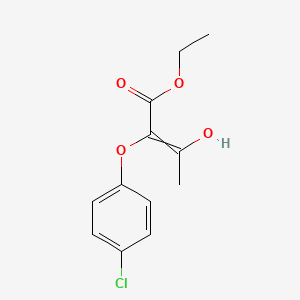
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)



![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane](/img/structure/B12533028.png)
